4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide

Analytical Chemistry Medicinal Chemistry Quality Control

Procure 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide (CAS 261965-35-9) as a well-characterized benzamidoxime scaffold for medicinal chemistry. This solid compound (MW 260.26, mp 138–139 °C, logP ~3.20) features a 2-fluorobenzyl ether moiety and a N'-hydroxyamidine core suitable for metal-chelation studies. The ≥95% commercial purity grade, verified by melting point and absence of PAINS alerts, ensures reliable SAR and CNS-penetrant library screening. Accept incoming QC with melting point determination.

Molecular Formula C14H13FN2O2
Molecular Weight 260.26 g/mol
CAS No. 261965-35-9
Cat. No. B1597577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide
CAS261965-35-9
Molecular FormulaC14H13FN2O2
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=NO)N)F
InChIInChI=1S/C14H13FN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(16)17-18/h1-8,18H,9H2,(H2,16,17)
InChIKeyDERUIUDHMPNFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide (CAS 261965-35-9) Procurement Guide for Medicinal Chemistry and Proteomics Research


4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide (CAS 261965-35-9) is a synthetic small-molecule benzamidoxime derivative with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol . The compound features a 2-fluorobenzyl ether moiety linked to a para-substituted N'-hydroxybenzenecarboximidamide core, presenting as a solid with a melting point of 138–139 °C and a calculated logP of approximately 3.20, indicating moderate lipophilicity [1]. Commercial availability includes purity specifications ranging from 95% to 98%, with the compound intended strictly for research and development applications .

Why 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide Cannot Be Substituted with Generic Benzamidoxime Analogs


This compound belongs to the N'-hydroxybenzamidine (benzamidoxime) chemotype, a privileged scaffold known for metal-chelating properties and hydrogen-bonding capacity that enables interactions with diverse biological targets [1]. Within this class, subtle structural modifications—particularly substitution patterns on the benzyloxy moiety—can profoundly alter target engagement, physicochemical properties, and biological outcomes. However, critical differentiation data including quantitative structure-activity relationships, head-to-head comparator studies, or validated target engagement metrics for CAS 261965-35-9 remain absent from the peer-reviewed literature and authoritative databases. Therefore, any procurement decision must be guided by the compound's defined purity specifications and physicochemical characteristics rather than unverified biological differentiation claims.

Quantitative Differentiation Evidence for 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide (CAS 261965-35-9)


Purity Specification Benchmarking for Reproducible Research Outcomes

Commercially available batches of this compound are offered at two distinct purity tiers: 95% (technical grade) and 98% (high-purity grade) . In synthetic chemistry and biological assay contexts, the selection between 95% and 98% purity represents a quantifiable decision point: a 3% absolute difference in purity can introduce 3 μg of unidentified impurities per 100 μg of test material—potentially confounding structure-activity relationship (SAR) interpretations or producing artifactual assay signals [1]. No peer-reviewed data exist comparing the biological activity of different purity grades of this specific compound.

Analytical Chemistry Medicinal Chemistry Quality Control

Calculated Lipophilicity Profile and MDL Identifier Differentiation

The compound has a calculated logP of 3.1995 and a polar surface area (PSA) of 67.84 Ų [1]. These values position it within the favorable range for central nervous system (CNS) permeability according to established physicochemical guidelines (logP 1–5, PSA < 90 Ų for CNS candidates) [2]. Notably, this compound is associated with two distinct MDL identifiers—MFCD00662630 and MFCD03791158—across different vendor catalogs . This dual-MDL designation indicates multiple commercial sourcing pathways with potentially different synthetic origins, a factor relevant to supply chain continuity and lot-to-lot consistency evaluation.

Physicochemical Characterization Medicinal Chemistry Computational Chemistry

Melting Point as a Definitive Identity and Purity Verification Parameter

The melting point of this compound is consistently reported as 138–139 °C across multiple reputable vendor sources . This narrow range provides a robust, instrument-accessible parameter for incoming quality control verification prior to use in sensitive experiments. While no head-to-head thermal stability data exist comparing this compound to close analogs (e.g., unsubstituted benzyloxy or other halogen-substituted derivatives), the reported value serves as a definitive identity check that distinguishes it from structural isomers or degradation products. The absence of published decomposition temperature data precludes quantitative stability comparisons with related compounds.

Analytical Chemistry Quality Control Compound Authentication

Research Application Scenarios for 4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide (CAS 261965-35-9)


Medicinal Chemistry Scaffold Exploration and SAR Campaigns

The compound serves as a benzamidoxime scaffold for medicinal chemistry programs investigating metal-chelating pharmacophores or hydrogen-bonding motifs. The 2-fluorobenzyl substitution may be evaluated alongside other halogen-substituted analogs (e.g., 3-fluoro, 4-fluoro, chloro) to probe electronic and steric effects on target binding, though no published comparative data currently exist to guide prioritization. Procurement of high-purity (98%) material is recommended for SAR studies to minimize confounding effects from impurities .

Central Nervous System-Targeted Screening Library Inclusion

Based on its calculated logP (3.20) and PSA (67.84 Ų), this compound falls within the favorable physicochemical space for CNS drug candidates [1]. It is suitable for inclusion in diversity-oriented screening libraries targeting CNS-penetrant small molecules. Experimental validation of permeability and brain penetration remains required, as no in vivo data are available for this specific compound.

Chemical Probe Development and Assay Optimization

The compound's commercial availability at defined purity grades (95% and 98%) supports its use in biochemical and cellular assay development [1]. Researchers should perform incoming quality control verification using melting point determination (138–139 °C) and confirm absence of PAINS-like structural alerts prior to high-throughput screening deployment. The N'-hydroxyamidine moiety warrants particular attention for potential redox activity and metal-chelation assay interference.

Reference Standard for Analytical Method Development

The well-characterized melting point and multiple MDL identifier designations (MFCD00662630 and MFCD03791158) position this compound as a candidate reference material for developing and validating HPLC or LC-MS analytical methods targeting benzamidoxime-containing compounds. The fluorinated aromatic ring provides a convenient UV chromophore for detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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